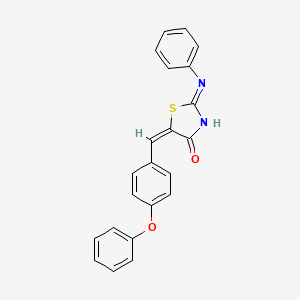![molecular formula C18H20N2O2 B13378888 1-(4-Hydroxyphenyl)-1-propanone [1-(4-hydroxyphenyl)propylidene]hydrazone](/img/structure/B13378888.png)
1-(4-Hydroxyphenyl)-1-propanone [1-(4-hydroxyphenyl)propylidene]hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxyphenyl)-1-propanone [1-(4-hydroxyphenyl)propylidene]hydrazone is a hydrazone derivative that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is known for its unique chemical structure and properties, making it a valuable subject of study in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxyphenyl)-1-propanone [1-(4-hydroxyphenyl)propylidene]hydrazone typically involves the condensation of 1-(4-hydroxyphenyl)-1-propanone with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the hydrazone bond.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, where the reactants are combined in large reactors under optimized conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxyphenyl)-1-propanone [1-(4-hydroxyphenyl)propylidene]hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various hydrazine derivatives .
Scientific Research Applications
1-(4-Hydroxyphenyl)-1-propanone [1-(4-hydroxyphenyl)propylidene]hydrazone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenyl)-1-propanone [1-(4-hydroxyphenyl)propylidene]hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-4-fluoro-N′-(1-(4-hydroxyphenyl)propylidene)benzohydrazide: A similar hydrazone derivative with distinct properties.
N’-[1-(4-hydroxyphenyl)propylidene]-1-naphthohydrazide: Another related compound with unique structural features.
Uniqueness
Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a compound of significant interest.
Properties
Molecular Formula |
C18H20N2O2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4-[(Z)-C-ethyl-N-[(Z)-1-(4-hydroxyphenyl)propylideneamino]carbonimidoyl]phenol |
InChI |
InChI=1S/C18H20N2O2/c1-3-17(13-5-9-15(21)10-6-13)19-20-18(4-2)14-7-11-16(22)12-8-14/h5-12,21-22H,3-4H2,1-2H3/b19-17-,20-18- |
InChI Key |
LKXNALRUDYMXNR-CLFAGFIQSA-N |
Isomeric SMILES |
CC/C(=N/N=C(\C1=CC=C(C=C1)O)/CC)/C2=CC=C(C=C2)O |
Canonical SMILES |
CCC(=NN=C(CC)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
solubility |
13.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![propyl 4-[(1H-indol-3-ylmethylene)amino]benzoate](/img/structure/B13378821.png)

![2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-1H-quinazolin-4-one](/img/structure/B13378823.png)
![methyl 2-[[(E)-[1-(3-chloro-4-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13378826.png)
![ethyl (5Z)-5-[[5-bromo-2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-[(4-tert-butylbenzoyl)amino]-4-oxothiophene-3-carboxylate](/img/structure/B13378833.png)

![(5Z)-2-(4-bromoanilino)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378840.png)
![5-({2-[(4-Chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenyl 4-methylbenzoate](/img/structure/B13378845.png)
![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-methyl-2-(4-morpholin-4-ylphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B13378850.png)
![ethyl (5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-[(4-tert-butylbenzoyl)amino]-4-oxothiophene-3-carboxylate](/img/structure/B13378853.png)
![2-[(3,4-Dihydroxybenzylidene)amino]benzamide](/img/structure/B13378860.png)

![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B13378868.png)
